molecular formula C21H33NO6 B4002297 4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid

4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid

Cat. No.: B4002297
M. Wt: 395.5 g/mol
InChI Key: VIEFHWOMRMWTOU-UHFFFAOYSA-N
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Description

4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid is a useful research compound. Its molecular formula is C21H33NO6 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{4-[4-(1,1-dimethylpropyl)phenoxy]butyl}morpholine oxalate is 395.23078777 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-bonding Motifs and Structures

Research on compounds similar to "4-{4-[4-(1,1-dimethylpropyl)phenoxy]butyl}morpholine oxalate" has demonstrated a variety of hydrogen-bonding motifs. For instance, studies on pyridinium or morpholinium hydrogen oxalates reveal different hydrogen oxalate hydrogen-bonding motifs, such as chains and dimers, highlighting the diverse structural configurations possible with morpholine derivatives (Mulrooney et al., 2018).

Synthesis and Crystal Structure

The asymmetric synthesis and crystal structure analysis of morpholine derivatives provide insights into their complex formation. An example includes the synthesis of a bioactive morpholine derivative through a Michael addition/internal nucleophilic substitution, revealing the derivative's orthorhombic structure and highlighting the compound's potential for further scientific applications (Wang et al., 2007).

Complexation and Reactivity

Studies on morpholine and its derivatives have shown their ability to form complexes with metals, such as palladium and mercury, and their applications in catalysis. For example, the synthesis of tellurated derivatives of morpholine and their complexation with palladium(II) and mercury(II) illustrates the potential of morpholine compounds in facilitating chemical reactions and forming structurally characterized complexes (Singh et al., 2000).

Catalytic Applications

Research into the catalytic applications of morpholine derivatives, such as the development of heterogeneous catalysts for the degradation of pollutants, demonstrates their utility in environmental chemistry. The preparation and testing of ferric oxalate catalysts supported on treated kaolinite for the degradation of nitrophenols under photo-Fenton processes exemplify the environmental cleanup potential of these compounds (Ayodele & Hameed, 2013).

Properties

IUPAC Name

4-[4-[4-(2-methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.C2H2O4/c1-4-19(2,3)17-7-9-18(10-8-17)22-14-6-5-11-20-12-15-21-16-13-20;3-1(4)2(5)6/h7-10H,4-6,11-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEFHWOMRMWTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid
Reactant of Route 2
4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid
Reactant of Route 3
4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid
Reactant of Route 4
4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid
Reactant of Route 5
4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]morpholine;oxalic acid

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